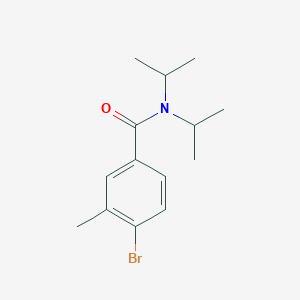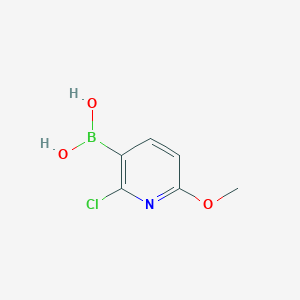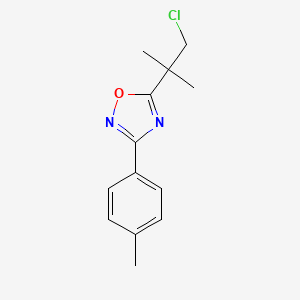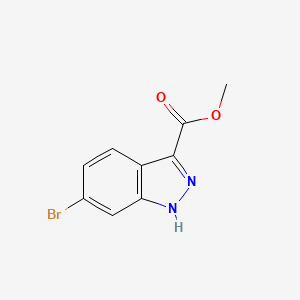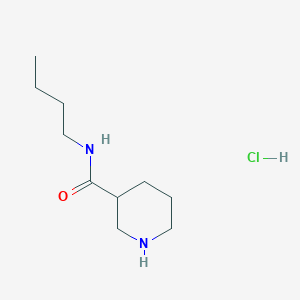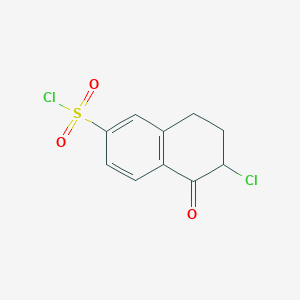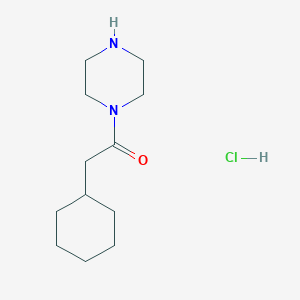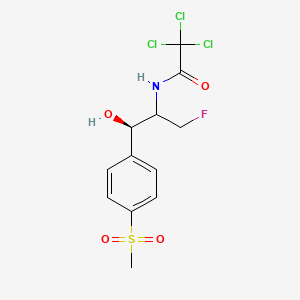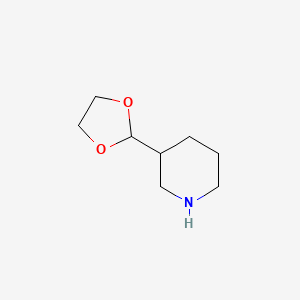
3-(1,3-Dioxolan-2-yl)piperidine
Overview
Description
“3-(1,3-Dioxolan-2-yl)piperidine” is a chemical compound with the CAS Number: 1001939-65-6 . It has a molecular weight of 157.21 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 . This code provides a unique representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a liquid at room temperature . It has a molecular weight of 157.21 .
Scientific Research Applications
Asymmetric Synthesis of Dexoxadrol
The asymmetric synthesis of dexoxadrol, a compound structurally related to "3-(1,3-Dioxolan-2-yl)piperidine," has been achieved through a novel methodology. This process utilizes a stereoselective addition of vinylmagnesium bromide to N-(3-butenyl)imines derived from D-glyceraldehyde diphenyl ketal and a ring-closing metathesis reaction. This innovative approach allows for the production of dexoxadrol with high yield and stereoselectivity, starting from protected D-mannitol, and highlights the potential of "this compound" derivatives in the synthesis of complex molecules (Etayo et al., 2010).
NMDA Receptor Affinity and Structure-Activity Relationship
Research has demonstrated that "this compound" derivatives, including dexoxadrol and etoxadrol analogues, possess significant NMDA receptor affinity. These compounds act as NMDA receptor antagonists, binding to the phencyclidine site within the NMDA receptor-associated ion channel. The studies elucidate the relationship between the structural features of these compounds and their affinity toward the NMDA receptor, emphasizing the importance of specific substituents and molecular configurations for receptor interaction (Sax & Wünsch, 2006).
Development of Synthetic Routes for Medicinal Chemistry
Significant efforts have been made to develop synthetic routes for the production of "this compound" derivatives, showcasing their utility in medicinal chemistry. These routes have enabled the synthesis of compounds with potential therapeutic applications, highlighting the versatility and importance of "this compound" in drug discovery and development. For instance, novel methods for the synthesis of diamines involving "this compound" have been proposed, underscoring the compound's significance in generating key intermediates for medicinal chemistry (Smaliy et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It is generally used as an intermediate in organic synthesis , suggesting that it may interact with its targets to form other biologically active compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it may be involved in various biochemical reactions, leading to the formation of different compounds. The downstream effects of these reactions would depend on the specific compounds produced.
Result of Action
As an intermediate in organic synthesis , it may contribute to the formation of various biologically active compounds, and the effects would depend on the specific compounds produced.
Action Environment
The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)piperidine can be influenced by various environmental factors . These factors could include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXKOPNBQVMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



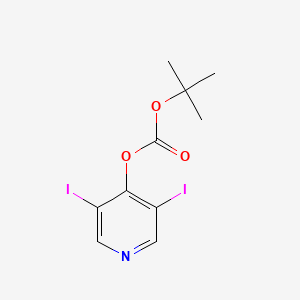
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)
